molecular formula C7H6BrN3O B1283562 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine CAS No. 91775-62-1

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Cat. No.: B1283562
CAS No.: 91775-62-1
M. Wt: 228.05 g/mol
InChI Key: QPEGJUSNDDPOHD-UHFFFAOYSA-N
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Description

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C₇H₆BrN₃O and a molecular weight of 228.05 g/mol . This compound is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 8th position on the imidazo[1,2-a]pyrazine ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine typically involves the bromination of 8-methoxyimidazo[1,2-a]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is unique due to the presence of both a bromine atom and a methoxy group on the imidazo[1,2-a]pyrazine ring system. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-bromo-8-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEGJUSNDDPOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567143
Record name 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91775-62-1
Record name 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91775-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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